3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS 1249921-34-3 properties
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS 1249921-34-3 properties
An In-Depth Technical Guide to 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3)
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3). While specific experimental data for this molecule is not widely available in public literature, its structure combines two pharmacologically significant scaffolds: the 1,2,4-triazole and the piperidine ring. This document leverages established knowledge of these core moieties and analogous structures to project the physicochemical properties, propose a robust synthetic pathway, outline a complete characterization workflow, and discuss its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.
Introduction: Unpacking a Molecule of Therapeutic Potential
The quest for novel therapeutic agents frequently leads to the exploration of unique molecular architectures. The compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine represents a compelling intersection of two privileged heterocyclic systems in medicinal chemistry.
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The 1,2,4-Triazole Core: This five-membered aromatic ring is a cornerstone of numerous clinically successful drugs.[1] Its utility stems from its ability to act as a stable, hydrogen-bond accepting/donating scaffold that can engage with biological targets with high affinity.[1] It is a key pharmacophore in antifungal agents (e.g., Fluconazole), antivirals, and anticancer drugs.[1][2]
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The Piperidine Moiety: As one of the most common nitrogen-containing heterocycles in FDA-approved pharmaceuticals, the piperidine ring offers a flexible, saturated, and three-dimensional scaffold.[3] This allows for precise spatial orientation of substituents to optimize interactions with protein binding pockets, making it a staple in the design of agents targeting the central nervous system, as well as antiviral and anticancer therapies.[3][4]
The fusion of these two scaffolds, further functionalized with a cyclopentyl group, suggests a molecule designed for specific and potent biological interactions. This guide will provide a predictive but scientifically grounded framework for its synthesis, characterization, and evaluation.
Physicochemical Properties and Structural Analysis
While empirical data is pending, we can predict key properties based on the compound's structure. These predictions are vital for planning experimental work, including reaction setup, purification, and formulation.
Structure:
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IUPAC Name: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
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CAS Number: 1249921-34-3
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₂H₂₀N₄ | Calculated from structure |
| Molecular Weight | 220.32 g/mol | Calculated from formula |
| Topological Polar Surface Area (TPSA) | 53.6 Ų | Computational Prediction |
| Predicted logP | 1.5 - 2.5 | Computational Prediction |
| Hydrogen Bond Donors | 1 (Piperidine N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (Triazole Nitrogens) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
| Physical Form | Expected to be a solid at room temperature | Based on similar heterocyclic compounds[5] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Based on general properties of triazoles and piperidines[5] |
Proposed Retrosynthetic and Forward Synthesis Pathway
A logical and efficient synthesis is paramount for producing sufficient material for characterization and biological screening. The following multi-step pathway is proposed based on established heterocyclic chemistry principles.[2][6]
Retrosynthetic Analysis
The key disconnection is at the C-N bond of the triazole ring, suggesting a cyclization reaction from a thiosemicarbazide intermediate. This intermediate can be formed from a piperidine-derived acid hydrazide.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Forward Synthesis Protocol
This protocol provides a detailed workflow for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of Piperidine-3-carbohydrazide
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Reaction Setup: To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (85%, 3 equivalents).
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Execution: Reflux the mixture for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product, piperidine-3-carbohydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2-(Piperidine-3-carbonyl)-N-cyclopentylhydrazine-1-carbothioamide
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Reaction Setup: Dissolve piperidine-3-carbohydrazide (1 equivalent) in ethanol. Add cyclopentyl isothiocyanate (1.1 equivalents) to the solution.
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Execution: Stir the reaction mixture at room temperature for 6-8 hours. The formation of the thiosemicarbazide intermediate can be monitored by TLC.
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Work-up & Isolation: The product will likely precipitate from the solution. Filter the solid, wash with diethyl ether to remove unreacted starting materials, and dry.
Step 3: Cyclization to form 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
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Reaction Setup: Suspend the thiosemicarbazide intermediate from Step 2 (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 4-5 equivalents).
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Execution: Reflux the mixture for 8-12 hours. During this process, cyclization occurs with the elimination of water and hydrogen sulfide.
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Work-up & Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7. The crude product should precipitate. Filter the solid, wash thoroughly with water, and dry.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Framework for Compound Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for the analytical characterization of a novel compound.
Detailed Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H NMR to identify proton environments and coupling patterns. Expect signals for the piperidine ring, cyclopentyl group, and the triazole C-H proton.
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Acquire ¹³C NMR to confirm the number of unique carbon atoms.
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Perform 2D NMR (e.g., COSY, HSQC) to establish connectivity between protons and carbons, confirming the final structure.[7]
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Mass Spectrometry (MS):
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Prepare a dilute solution of the compound.
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Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to determine the exact mass.
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The measured m/z should match the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.[8]
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Analyze a small sample of the solid product using an ATR-FTIR spectrometer.
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Key expected peaks include N-H stretching (piperidine, ~3300 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), C=N and C=C stretching (triazole ring, ~1500-1650 cm⁻¹), and C-N stretching (~1300-1400 cm⁻¹).[9]
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High-Performance Liquid Chromatography (HPLC):
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Develop a method using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient).
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Inject a solution of the final compound to assess its purity. A single sharp peak indicates high purity (ideally >95%).
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Anticipated Biological Activity and Therapeutic Potential
The combination of the triazole and piperidine scaffolds is a well-established strategy in drug discovery, suggesting a high probability of biological activity.[3][10]
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Antifungal Activity: The 1,2,4-triazole core is famous for its role in antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. It is highly probable that this compound will exhibit activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[10]
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Anticancer Activity: Many piperidine and triazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[11] Potential mechanisms could include enzyme inhibition (e.g., kinases) or disruption of cell cycle progression.[11][12]
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Antiviral Activity: Piperidine-substituted heterocycles have shown promise as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]
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Antibacterial Activity: While less common than antifungal activity, certain substituted triazoles have demonstrated antibacterial properties.[13]
Caption: Potential mechanism of action for antifungal activity.
Safety and Handling
As a novel chemical entity, 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine must be handled with care, assuming it is hazardous until proven otherwise. The safety profile can be inferred from its constituent parts.
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Piperidine Hazards: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[14]
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1,2,4-Triazole Hazards: 1,2,4-Triazole is harmful if swallowed and can cause serious eye irritation. It is also suspected of damaging fertility or the unborn child.[15][16][17]
Recommended Precautions:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][16]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15]
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[17]
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Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[15]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from ignition sources.[14]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[15]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
Conclusion and Future Directions
3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a novel compound with significant therapeutic potential rooted in its hybrid structure of two pharmacologically validated scaffolds. Based on extensive analysis of related compounds, it is a promising candidate for screening in antifungal, anticancer, and antiviral assays. The synthetic and characterization workflows detailed in this guide provide a clear and actionable path for researchers to produce and validate this molecule. Future work should focus on the empirical validation of its physicochemical properties, optimization of the synthetic route for scale-up, and a broad biological screening cascade to identify its primary mechanism of action and therapeutic utility.
References
-
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. (2014). European Journal of Medicinal Chemistry. [Link]
-
Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. PMC. [Link]
-
Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Piperidine - SAFETY DATA SHEET. (2024). Brenntag. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]
-
1,2,4-Triazole 5907 - SAFETY DATA SHEET. (N.d.). Columbus Chemical Industries. [Link]
-
Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. (N.d.). Blazingprojects. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (2016). Rasayan Journal of Chemistry. [Link]
-
synthesis of 1,2,4 triazole compounds. (N.d.). ISRES. [Link]
-
Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (N.d.). Iraqi Journal of Science. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]
-
Synthesis of[3][10][14]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. (2005). Organic Letters. [Link]
-
Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. (2022). Chemical Science. [Link]
-
1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (2006). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (2022). Ankara University Faculty of Pharmacy. [Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2011). Der Pharma Chemica. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC. [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erişim Engellendi [dspace.ankara.edu.tr]
- 13. medicine.dp.ua [medicine.dp.ua]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. columbuschemical.com [columbuschemical.com]
